Product packaging for Imidazo[1,2-a]pyridine-7-carbohydrazide(Cat. No.:CAS No. 421595-78-0)

Imidazo[1,2-a]pyridine-7-carbohydrazide

Cat. No.: B1442020
CAS No.: 421595-78-0
M. Wt: 176.18 g/mol
InChI Key: VXJBLZXLLRYHPD-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-7-carbohydrazide (CAS 421595-78-0) is a nitrogen-bridged heterocyclic compound with the molecular formula C8H8N4O and a molecular weight of 176.18 g/mol . This reagent serves as a versatile and valuable synthetic intermediate in medicinal chemistry for constructing diverse molecular hybrids and complex N-fused heterocyclic systems . The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, forming the core of several marketed drugs and exhibiting a broad spectrum of pharmacological activities, including antiulcer, antiviral, antifungal, and anticancer properties . Researchers utilize this carbohydrazide derivative as a key building block for generating novel compounds with potential biological activity. For instance, it can be used to create imidazo[1,2-a]pyridine-oxadiazole hybrids, which have been investigated as potent anti-proliferative agents that inhibit tubulin polymerization . The reactive hydrazide group allows for further functionalization, making it a crucial precursor in multicomponent reactions and the synthesis of targeted libraries for high-throughput screening . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N4O B1442020 Imidazo[1,2-a]pyridine-7-carbohydrazide CAS No. 421595-78-0

Properties

IUPAC Name

imidazo[1,2-a]pyridine-7-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-11-8(13)6-1-3-12-4-2-10-7(12)5-6/h1-5H,9H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJBLZXLLRYHPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C=C1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20717380
Record name Imidazo[1,2-a]pyridine-7-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

421595-78-0
Record name Imidazo[1,2-a]pyridine-7-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name imidazo[1,2-a]pyridine-7-carbohydrazide
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Preparation Methods

Hydrazinolysis of Imidazo[1,2-a]pyridine Carboxylate Esters

A common initial step is the conversion of ethyl imidazo[1,2-a]pyridine-7-carboxylate to the corresponding hydrazide by reaction with hydrazine hydrate under reflux in ethanol. This method is analogous to procedures reported for related imidazo derivatives:

  • Procedure: Reflux ethyl imidazo[1,2-a]pyridine-7-carboxylate with excess hydrazine hydrate in ethanol for 6–12 hours.
  • Outcome: Formation of this compound as a solid precipitate upon cooling.
  • Purification: Filtration and recrystallization from ethanol or ethanol-water mixtures.
  • Yield: Typically moderate to high, depending on reaction time and purity of starting materials.

Condensation with Aldehydes or Ketones

The hydrazide intermediate is further reacted with various aldehydes or ketones to form hydrazone derivatives, enhancing functional diversity:

  • General Reaction: this compound + aromatic aldehyde/ketone → N′-(substituted benzylidene)this compound.
  • Conditions: Reflux in ethanol with catalytic amounts of acetic acid or under acid-free conditions.
  • Yields: 60–90%, depending on substituents and reaction conditions.

Advanced One-Pot Multicomponent Synthesis Approaches

Recent developments have introduced efficient multicomponent cascade reactions to synthesize imidazo[1,2-a]pyridine carbohydrazide derivatives in fewer steps with better atom economy:

  • Five-Component Cascade Reaction: Using cyanoacetohydrazide, 4-nitroacetophenone, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and diamines in a water/ethanol mixture under reflux.
  • Mechanism: Involves sequential N,N-acetal formation, Knoevenagel condensation, Michael addition, imine–enamine tautomerization, and N-cyclization.
  • Advantages: Catalyst-free, environmentally benign solvents, operational simplicity, and tolerance to various functional groups.
  • Optimized Conditions: Water/ethanol (1:3 v/v), reflux for 5 hours, yielding up to 87% product.

Comparative Data on Reaction Conditions and Yields

Entry Solvent Catalyst Time (h) Temperature (°C) Yield (%) Notes
1 Ethanol None 24 78 60 Baseline yield
2 Ethanol Piperidine 24 78 57 No significant improvement
3 Ethanol p-TSA 24 78 No reaction Acid catalyst inhibits
4 Ethanol Acetic acid 24 78 No reaction Acid catalyst inhibits
5 Water None 24 100 No reaction Solvent not suitable
6 Water/Ethanol (1:2) None 10 78 65 Moderate improvement
7 Water/Ethanol (1:3) None 5 78 87 Optimal condition (best yield)
8 Acetonitrile None 24 82 No reaction Solvent not suitable

Table 1: Optimization of reaction conditions for synthesis of imidazo[1,2-a]pyridine carbohydrazide derivatives via multicomponent reaction.

Structural Verification and Characterization

The synthesized this compound and its derivatives are characterized by:

Summary of Key Research Findings

  • The classical two-step synthesis via hydrazinolysis of esters followed by condensation with aldehydes remains a reliable method.
  • Multicomponent cascade reactions provide a modern, efficient alternative with higher yields and fewer purification steps.
  • Solvent choice critically affects reaction efficiency; mixed water/ethanol systems are optimal.
  • Acid catalysts may inhibit the formation of desired products in some cases.
  • Structural characterization confirms the integrity and purity of the synthesized compounds.

Scientific Research Applications

Pharmaceutical Development

Imidazo[1,2-a]pyridine-7-carbohydrazide has been identified as a crucial intermediate in the synthesis of several pharmaceutical agents. Its derivatives exhibit a broad spectrum of biological activities, making them valuable in drug development. Notable applications include:

  • Anticholinesterase Activity : Several derivatives of imidazo[1,2-a]pyridine have demonstrated potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in treating neurodegenerative diseases such as Alzheimer's. For instance, compounds with specific side chains showed IC50 values ranging from 65 µM to 79 µM for BChE and AChE inhibition respectively .
  • Antimicrobial Properties : Research has shown that imidazo[1,2-a]pyridine derivatives possess significant antibacterial activity against various gram-positive and gram-negative bacteria, including Mycobacterium species. This makes them potential candidates for developing new antibiotics .
  • Cancer Treatment : Some derivatives have been explored for their anticancer properties, with studies indicating that they can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Agricultural Chemistry

The compound is also utilized in the formulation of agrochemicals. Its derivatives have shown effectiveness in pest control while minimizing environmental impact. The use of this compound in developing environmentally friendly pesticides is an area of ongoing research.

Biochemical Research

In biochemical studies, this compound has been employed to investigate enzyme inhibition pathways. The compound aids researchers in understanding metabolic pathways and disease mechanisms by serving as a model for enzyme-substrate interactions .

Material Science

The unique properties of imidazo[1,2-a]pyridine derivatives make them suitable for applications in material science. They are being investigated for use in developing advanced materials such as polymers and coatings that enhance durability and performance .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard in various analytical methods. This application ensures accurate measurements and quality control in laboratory settings .

Case Studies and Research Findings

Study Focus Key Findings
Nature Study (2018)Anticholinesterase ActivityCompounds showed IC50 values ranging from 0.2 to 50 μM for AChE inhibition .
ACS Omega (2021)Synthesis MethodsHighlighted eco-friendly synthesis protocols for imidazo[1,2-a]pyridine derivatives .
Jstage Study (1992)Antibacterial ActivityReported potent antimicrobial activity against various bacterial strains .

Comparison with Similar Compounds

(a) Imidazo[1,2-a]pyridine-6-carbohydrazide

  • Structural Difference : The carbohydrazide group is at the 6-position instead of the 7-position.
  • Synthesis : Synthesized via the same five-component reaction but with regiochemical variations during cyclization .
  • Physical Properties : Higher melting points (e.g., compound 6a : 231–233°C) compared to some 7-carbohydrazide derivatives .

(b) Pyrido[1,2-a]pyrimidine-7-carbohydrazide

  • Structural Difference : The pyrimidine ring replaces the pyridine ring, altering electronic properties.
  • Bioactivity : Pyrido[1,2-a]pyrimidine derivatives often show enhanced antimicrobial activity due to increased π-conjugation .

(c) Imidazo[1,5-a]pyridine-7-carboxylate Derivatives

  • Functional Group : Carboxylate (-COOR) instead of carbohydrazide (-CONHNH₂).
  • Applications : Primarily used as intermediates for metal-organic frameworks (MOFs) or enzyme inhibitors .

Physicochemical and Spectral Data Comparison

Compound Molecular Formula Yield (%) Melting Point (°C) Key IR Peaks (cm⁻¹) $^{13}\text{C}$ NMR (δ, ppm) Ref.
This compound (6f ) C${23}$H${22}$ClN$7$O$5$ 78 267–269 1658 (C=O), 1519 (NO$_2$) 165.8 (C=O), 149.4 (CAr–NO$_2$)
Pyrido[1,2-a]pyrimidine-7-carbohydrazide (6l ) C${23}$H${22}$ClN$7$O$5$ 85 317–319 1643 (C=O), 1524 (NO$_2$) 166.0 (C=O), 148.0 (CAr–NO$_2$)
Imidazo[1,2-a]pyridine-6-carbohydrazide (6a ) C${25}$H${29}$N$7$O$6$ 90 231–233 1658 (C=O), 1519 (NO$_2$) 165.8 (C=O), 147.3 (Me–C=N)

Mechanistic and Reactivity Differences

  • Synthesis Pathway :
    • Both this compound and pyrido[1,2-a]pyrimidine-7-carbohydrazide form via ketene aminal intermediates. However, pyrido derivatives require additional ring expansion during cyclization .
  • Reactivity :
    • The 7-carbohydrazide group undergoes condensation reactions with aldehydes to form hydrazones, while 6-carbohydrazides show slower kinetics due to steric hindrance .

Biological Activity

Imidazo[1,2-a]pyridine-7-carbohydrazide is a compound of increasing interest due to its diverse biological activities. This article synthesizes recent research findings, case studies, and structural information to provide a comprehensive overview of its biological activity.

Chemical Identifiers:

PropertyDetails
CAS Number421595-78-0
Molecular FormulaC₈H₈N₄O
Molecular Weight176.179 g/mol
IUPAC NameThis compound
SMILESC1=CN2C=CN=C2C=C1C(=O)NN

Biological Activities

Imidazo[1,2-a]pyridine derivatives, including the 7-carbohydrazide variant, exhibit a range of biological activities:

  • Antitubercular Activity: Studies have shown that imidazo[1,2-a]pyridine derivatives possess significant anti-tuberculosis properties. For instance, compounds derived from this scaffold have demonstrated minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis (Mtb) ranging from 0.004 μM to 5.0 μM, indicating potent activity against both drug-sensitive and multidrug-resistant strains .
  • Anticancer Properties: Research indicates that imidazo[1,2-a]pyridine derivatives can inhibit the proliferation of various cancer cell lines. For example, compounds have shown IC₅₀ values as low as 0.021 μM against breast cancer (MCF-7) and lung cancer (A549) cell lines . This suggests potential for development as anticancer agents.
  • Antimicrobial and Antifungal Activities: The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi, making it a candidate for further development in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structure. The presence of the imidazole ring contributes to its ability to interact with biological targets effectively.

Key Findings:

  • Modification Effects: Substituents on the imidazo ring significantly influence biological activity. For example, introducing various functional groups can enhance potency against specific targets while maintaining low toxicity profiles .
  • Mechanism of Action: The mechanism by which these compounds exert their effects often involves inhibition of key enzymes or pathways in pathogens or cancer cells. For instance, some derivatives act as inhibitors of QcrB in M. tuberculosis, disrupting essential metabolic functions .

Case Studies

  • Anti-Tuberculosis Efficacy:
    • A series of studies highlighted the efficacy of specific imidazo[1,2-a]pyridine derivatives against MDR and XDR strains of tuberculosis. Compounds 15 and 16 were noted for their MIC values between 0.05–1.5 μM against clinical isolates .
  • Anticancer Activity:
    • In vitro studies demonstrated that certain derivatives significantly reduced cell viability in human cancer cell lines. The structure-activity relationship analysis revealed that modifications at the 3-position on the pyridine ring enhanced antiproliferative effects .

Q & A

Q. How can comparative analysis of imidazo[1,2-a]pyridine derivatives inform lead optimization?

  • Methodological Answer :
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., pyridine N) and hydrophobic regions using tools like Schrödinger’s Phase .
  • Cross-Cell Line Profiling : Compare activity in resistant vs. sensitive cell lines (e.g., A375 vs. Vero in ) to assess selectivity .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., ) to identify consensus trends in substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Imidazo[1,2-a]pyridine-7-carbohydrazide
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Imidazo[1,2-a]pyridine-7-carbohydrazide

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